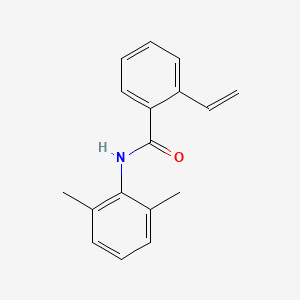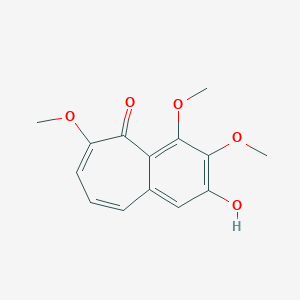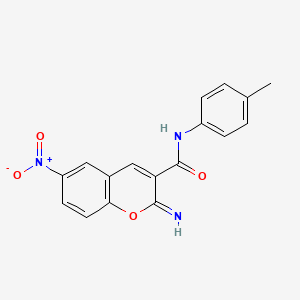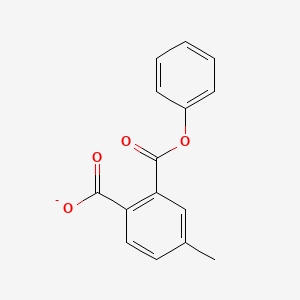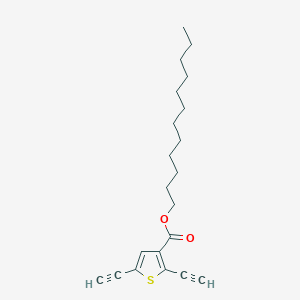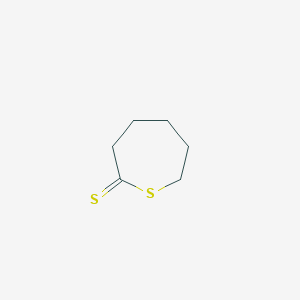
Thiepane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiepane-2-thione is a heterocyclic compound characterized by a seven-membered ring containing sulfur atoms. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiepane-2-thione can be synthesized through several methods, including the acylation of thiols (thiolation) and the use of thioesterification reactions. One common method involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as TFFH . Another approach is the one-pot synthesis involving isothiocyanates and amines in the presence of phase transfer catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Thiepane-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Thiepane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and antimicrobial agents
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of thiepane-2-thione involves its interaction with molecular targets such as enzymes and proteins. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The sulfur atoms in its structure play a crucial role in forming interactions with target molecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Thiazolidine-2-thione: Known for its antimicrobial and enzyme inhibitory properties
2-Imino-1,3-dithiolane: Exhibits similar biological activities and is used in various pharmaceutical applications.
1,3,5-Thiadiazines-2-thione: Another heterocyclic compound with notable antifungal activity.
Uniqueness: Thiepane-2-thione stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a compound of significant interest.
Propiedades
Número CAS |
566895-13-4 |
|---|---|
Fórmula molecular |
C6H10S2 |
Peso molecular |
146.3 g/mol |
Nombre IUPAC |
thiepane-2-thione |
InChI |
InChI=1S/C6H10S2/c7-6-4-2-1-3-5-8-6/h1-5H2 |
Clave InChI |
YFUUHBWCXWRGRC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=S)SCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)


![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)

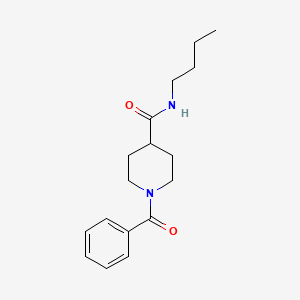
![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)
